molecular formula C7H5BrN2S B1276090 6-Amino-7-bromobenzothiazole CAS No. 769-20-0

6-Amino-7-bromobenzothiazole

Cat. No. B1276090
CAS RN: 769-20-0
M. Wt: 229.1 g/mol
InChI Key: NXVRHVCMVAAPCY-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

To a solution of benzo[d]thiazol-6-amine (100 mg, 0.67 mmol) in 6 ml CHCl3 was added Br2 (42 mg, 0.27 mmol) in CHCl3 (10 ml) dropwise about 15 min. The mixture was concentrated under reduced pressure, and the residue was crystallized from DCM:MeOH (5:1) to give 7-bromobenzo[d]thiazol-6-amine (80 mg, 80%).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
42 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[C:7]([NH2:10])[CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.[Br:11]Br>C(Cl)(Cl)Cl>[Br:11][C:6]1[C:5]2[S:1][CH:2]=[N:3][C:4]=2[CH:9]=[CH:8][C:7]=1[NH2:10]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
S1C=NC2=C1C=C(C=C2)N
Name
Quantity
42 mg
Type
reactant
Smiles
BrBr
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from DCM:MeOH (5:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=2N=CSC21)N
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 129.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.